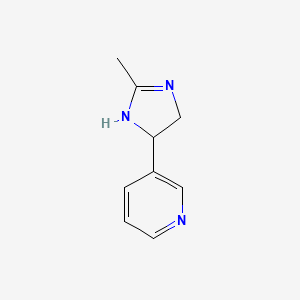![molecular formula C25H47NO3 B13819708 1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linoleoyl carnitine is a long-chain acyl fatty acid derivative ester of carnitine. It is a compound that plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation. This compound is crucial for energy production in cells, especially in tissues with high energy demands such as the heart and skeletal muscles .
准备方法
Synthetic Routes and Reaction Conditions
Linoleoyl carnitine can be synthesized through the esterification of linoleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of linoleoyl carnitine involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC). The industrial production also ensures compliance with regulatory standards for pharmaceutical and nutritional applications .
化学反应分析
Types of Reactions
Linoleoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of linoleoyl carnitine into its oxidized forms, which can be catalyzed by enzymes such as acyl-CoA oxidase.
Reduction: Reduction reactions can convert linoleoyl carnitine back to its reduced forms, often using reducing agents like sodium borohydride.
Substitution: This involves the replacement of the linoleoyl group with other acyl groups, which can be achieved using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide, often under enzymatic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various acylcarnitine derivatives, which have different biological activities and applications. For example, oxidation products are often involved in metabolic pathways, while substitution products can be used in drug development .
科学研究应用
Linoleoyl carnitine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and β-oxidation processes.
Biology: It plays a role in cellular energy metabolism and is studied for its effects on mitochondrial function.
Medicine: Linoleoyl carnitine is investigated for its potential therapeutic effects in conditions such as metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.
Industry: It is used in the formulation of nutritional supplements and pharmaceuticals aimed at enhancing energy metabolism and overall health .
作用机制
Linoleoyl carnitine exerts its effects primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix. This transport is facilitated by carnitine palmitoyltransferase I and II, which convert linoleoyl carnitine into linoleoyl-CoA, allowing it to enter the β-oxidation pathway. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .
相似化合物的比较
Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoylcarnitine: Similar in structure but with a different fatty acid chain, affecting its biological activity.
Acetylcarnitine: A shorter-chain acylcarnitine with distinct metabolic roles
Uniqueness of Linoleoyl Carnitine
Linoleoyl carnitine is unique due to its specific fatty acid composition, which influences its role in lipid metabolism and energy production. Its ability to modulate mitochondrial function and its potential therapeutic applications in metabolic and cardiovascular diseases set it apart from other acylcarnitines .
属性
分子式 |
C25H47NO3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-24(22-25(27)28)23-26(2,3)4/h9-10,12-13,24H,5-8,11,14-23H2,1-4H3/b10-9-,13-12- |
InChI 键 |
ZYHHFSFTXFFKIO-UTJQPWESSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
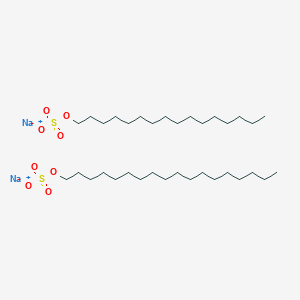
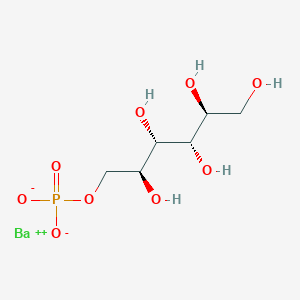
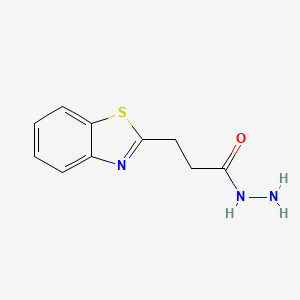
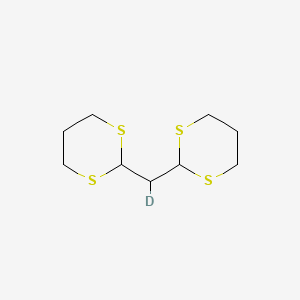
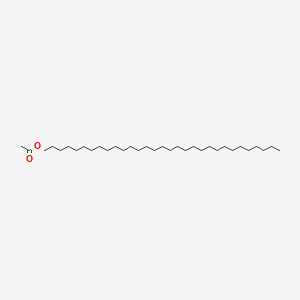
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
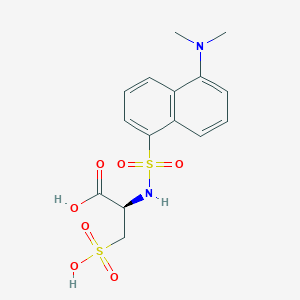
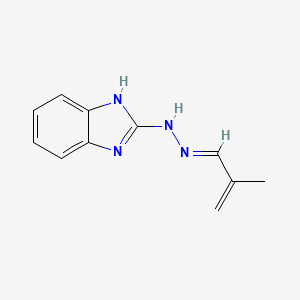
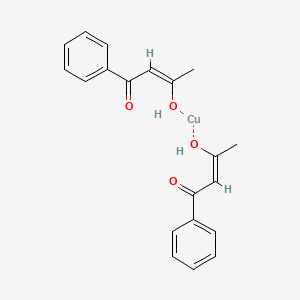
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
